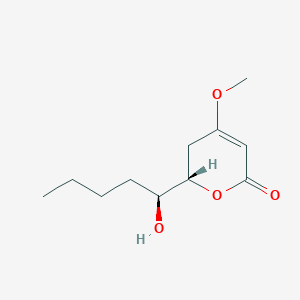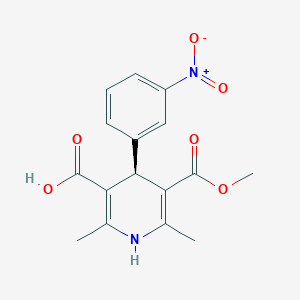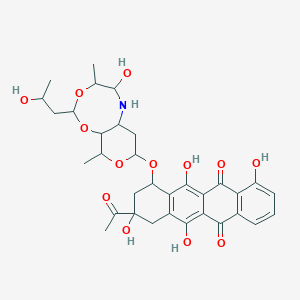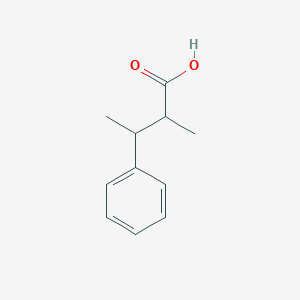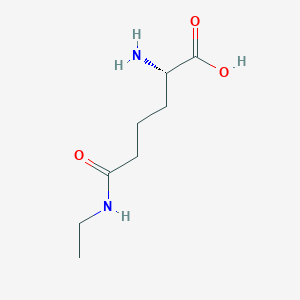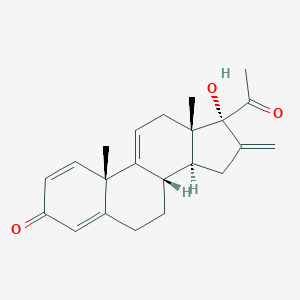
16-Methylene-17-hydroxypregna-1,4,9(11)-triene-3,20-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
16-Methylene-17-hydroxypregna-1,4,9(11)-triene-3,20-dione, also known as Mifepristone, is a synthetic steroid compound that has been widely used in scientific research. It was first synthesized in 1980 and has since become an important tool in the study of reproductive biology, endocrinology, and oncology.
作用机制
16-Methylene-17-hydroxypregna-1,4,9(11)-triene-3,20-dione acts as an antagonist of the progesterone receptor, which means that it blocks the action of progesterone. It also has partial agonist activity at the glucocorticoid receptor, which makes it useful in the treatment of conditions such as Cushing's syndrome. In addition, it has been shown to have anti-inflammatory and immunosuppressive effects.
生化和生理效应
16-Methylene-17-hydroxypregna-1,4,9(11)-triene-3,20-dione has a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in a variety of cell types, including cancer cells. It also inhibits the growth of cancer cells by blocking the action of progesterone. In addition, it has been shown to have anti-inflammatory effects and to reduce the production of cytokines.
实验室实验的优点和局限性
16-Methylene-17-hydroxypregna-1,4,9(11)-triene-3,20-dione has several advantages for lab experiments. It is a well-characterized compound that is readily available and easy to synthesize. It has a high affinity for the progesterone receptor and is highly selective in its binding. However, there are also some limitations to its use. It has a relatively short half-life in vivo, which means that it may need to be administered frequently in experiments. In addition, it has some off-target effects, such as partial agonist activity at the glucocorticoid receptor.
未来方向
There are several future directions for research on mifepristone. One area of interest is its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. It has also been proposed as a potential treatment for Alzheimer's disease, due to its anti-inflammatory and neuroprotective effects. In addition, there is ongoing research into the development of new SPRMs that are more selective and have fewer off-target effects than mifepristone.
Conclusion:
In conclusion, mifepristone is a synthetic steroid compound that has been widely used in scientific research. It acts as an antagonist of the progesterone receptor and has a wide range of applications in the study of reproductive biology, endocrinology, and oncology. It has several advantages for lab experiments, but also has some limitations. There are several future directions for research on mifepristone, including its potential use in the treatment of autoimmune diseases and Alzheimer's disease.
合成方法
16-Methylene-17-hydroxypregna-1,4,9(11)-triene-3,20-dione is synthesized from a precursor compound, 16-dehydropregnenolone acetate, through a series of chemical reactions. The synthesis involves the addition of a methylene group to the 16th carbon atom of the steroid nucleus, followed by the oxidation of the hydroxyl group at the 17th position to a ketone group. The final step involves the reduction of the double bond between the 9th and 11th carbon atoms.
科学研究应用
16-Methylene-17-hydroxypregna-1,4,9(11)-triene-3,20-dione has a wide range of applications in scientific research. One of its main uses is as a selective progesterone receptor modulator (SPRM). It binds to the progesterone receptor and blocks its activity, which makes it useful in the study of reproductive biology and endocrinology. It has also been used in the treatment of conditions such as endometriosis, uterine fibroids, and breast cancer.
属性
CAS 编号 |
19683-23-9 |
|---|---|
产品名称 |
16-Methylene-17-hydroxypregna-1,4,9(11)-triene-3,20-dione |
分子式 |
C22H26O3 |
分子量 |
338.4 g/mol |
IUPAC 名称 |
(8S,10S,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-16-methylidene-6,7,8,12,14,15-hexahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H26O3/c1-13-11-19-17-6-5-15-12-16(24)7-9-20(15,3)18(17)8-10-21(19,4)22(13,25)14(2)23/h7-9,12,17,19,25H,1,5-6,10-11H2,2-4H3/t17-,19+,20+,21+,22+/m1/s1 |
InChI 键 |
DYQRAHCJWPSDRS-AMGKQAFBSA-N |
手性 SMILES |
CC(=O)[C@]1(C(=C)C[C@@H]2[C@@]1(CC=C3[C@H]2CCC4=CC(=O)C=C[C@@]43C)C)O |
SMILES |
CC(=O)C1(C(=C)CC2C1(CC=C3C2CCC4=CC(=O)C=CC43C)C)O |
规范 SMILES |
CC(=O)C1(C(=C)CC2C1(CC=C3C2CCC4=CC(=O)C=CC43C)C)O |
同义词 |
16-methylene-17-HPTD 16-methylene-17-hydroxypregna-1,4,9(11)-triene-3,20-dione |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



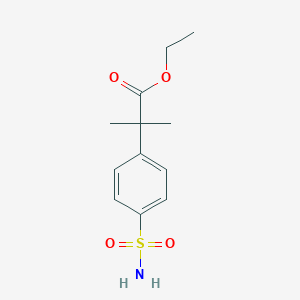
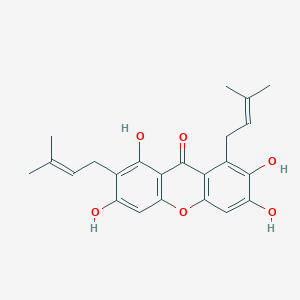
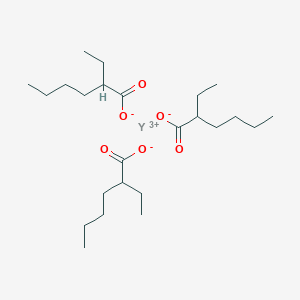
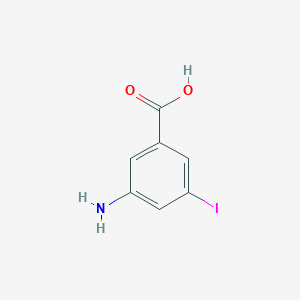
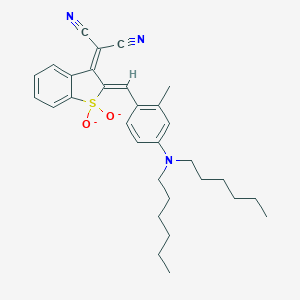
![2-[(2,4-Dichlorophenyl)thio]acetonitrile](/img/structure/B22933.png)
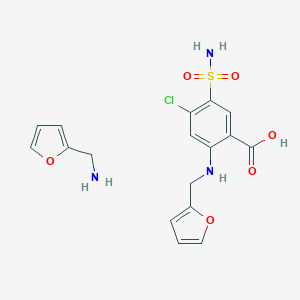
![3-[2-(4-Aminophenyl)ethyl]-8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B22942.png)
![8-[4-(4-Fluorophenyl)-4-oxobutyl]-3-[2-(4-nitrophenyl)ethyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B22943.png)
